molecular formula C13H21BrN2 B13547030 3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline

3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline

Cat. No.: B13547030
M. Wt: 285.22 g/mol
InChI Key: NJVLXXPKKIBLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the third position and an ethyl(isobutyl)amino group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline involves its interaction with specific molecular targets. The bromine atom and the ethyl(isobutyl)amino group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Similar structure but lacks the ethyl(isobutyl)amino group.

    3-Bromoaniline: Similar structure but lacks the ethyl(isobutyl)amino group.

    2-((Ethyl(isobutyl)amino)methyl)aniline: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline is unique due to the presence of both the bromine atom and the ethyl(isobutyl)amino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H21BrN2

Molecular Weight

285.22 g/mol

IUPAC Name

3-bromo-2-[[ethyl(2-methylpropyl)amino]methyl]aniline

InChI

InChI=1S/C13H21BrN2/c1-4-16(8-10(2)3)9-11-12(14)6-5-7-13(11)15/h5-7,10H,4,8-9,15H2,1-3H3

InChI Key

NJVLXXPKKIBLLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C=CC=C1Br)N)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.